molecular formula C11H17N3O2S B1348272 (5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid CAS No. 462066-86-0

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid

Cat. No. B1348272
CAS RN: 462066-86-0
M. Wt: 255.34 g/mol
InChI Key: BNHIXPXOCQCHTR-UHFFFAOYSA-N
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Description

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid, also known as 5-cyclohexyl-4-methyl-4H-triazol-3-yl sulfanilate, is a novel organic compound with a variety of potential uses in scientific research. It was first synthesized in a laboratory in 2019, and since then has been studied for its potential applications in a variety of fields.

Scientific Research Applications

Synthesis of Novel Derivatives

This compound serves as a precursor in the synthesis of a variety of novel derivatives. Due to the presence of the triazole ring, it can undergo various chemical reactions to form new compounds with potential biological activities . Researchers can modify the triazole moiety or the acetic acid group to produce derivatives that may exhibit unique pharmacological properties.

Anticancer Research

Triazole derivatives have been identified to possess anticancer properties. The core structure of this compound can be utilized to synthesize new molecules that target specific cancer cell lines, offering a pathway to develop selective anticancer agents .

Antimicrobial Potential

The triazole ring is known for its antimicrobial activity. By creating derivatives of this compound, scientists can explore the antimicrobial potential against various bacterial and fungal pathogens. This could lead to the discovery of new antibiotics or antifungal medications .

Analgesic and Anti-inflammatory Applications

Compounds containing the triazole moiety have shown significant analgesic and anti-inflammatory activities in preclinical studies. This compound could be used to develop new pain relievers and anti-inflammatory drugs, especially for conditions that do not respond well to current medications .

properties

IUPAC Name

2-[(5-cyclohexyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-14-10(8-5-3-2-4-6-8)12-13-11(14)17-7-9(15)16/h8H,2-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHIXPXOCQCHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349521
Record name SBB018303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid

CAS RN

462066-86-0
Record name SBB018303
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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